molecular formula C13H18N2O B12213095 4-Benzyl-octahydropyrrolo[3,4-b]morpholine

4-Benzyl-octahydropyrrolo[3,4-b]morpholine

Cat. No.: B12213095
M. Wt: 218.29 g/mol
InChI Key: GXVSLYAKJGKRCK-UHFFFAOYSA-N
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Description

4-Benzyl-octahydropyrrolo[3,4-b]morpholine is a complex organic compound with the molecular formula C13H18N2O. It is characterized by its unique structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-b]morpholine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-octahydropyrrolo[3,4-b]morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-octahydropyrrolo[3,4-b]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Benzyl-octahydropyrrolo[3,4-b]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-octahydropyrrolo[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 4-Benzyl-octahydropyrrolo[3,4-b]oxazine
  • 4-Benzyl-octahydropyrrolo[3,4-b]pyridine

Comparison: Compared to similar compounds, 4-Benzyl-octahydropyrrolo[3,4-b]morpholine exhibits unique structural features and reactivity. Its morpholine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVSLYAKJGKRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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